An In-depth Technical Guide to 5,6-Dihydrocyclopenta[b]thiophen-4-one (CAS: 5650-51-1)
An In-depth Technical Guide to 5,6-Dihydrocyclopenta[b]thiophen-4-one (CAS: 5650-51-1)
Introduction: Unveiling a Versatile Heterocyclic Scaffold
5,6-Dihydrocyclopenta[b]thiophen-4-one is a fused bicyclic heterocyclic ketone that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its rigid, nearly planar structure, combining an electron-rich thiophene ring with a reactive cyclopentanone moiety, provides a unique scaffold for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals seeking to leverage this compound's potential. The thiophene core is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1] Consequently, this thieno-fused cyclopentanone serves as a pivotal starting point for creating novel therapeutic agents and functional organic materials.
Core Physicochemical and Structural Properties
The fundamental properties of 5,6-Dihydrocyclopenta[b]thiophen-4-one are summarized below. This data is essential for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 5650-51-1 | [2] |
| Molecular Formula | C₇H₆OS | [2] |
| Molecular Weight | 138.19 g/mol | [2] |
| Appearance | Solid | N/A |
| Boiling Point | 239.6 °C | [2] |
| Flash Point | 115 °C | [2] |
| SMILES | C1CC(=O)C2=C1SC=C2 | [2] |
| InChIKey | KOBLGOHFGYWCRC-UHFFFAOYSA-N | N/A |
Crystallographic and Structural Analysis
The three-dimensional structure of this molecule is a critical determinant of its reactivity and interaction with biological targets. X-ray crystallography studies have revealed that 5,6-Dihydrocyclopenta[b]thiophen-4-one is an essentially planar molecule.[3][4] In a published crystal structure, the asymmetric unit contains two similar, independent molecules.[3][4] The root-mean-square (r.m.s.) deviations for the planes passing through all non-hydrogen atoms are exceptionally small (0.0193 Å and 0.0107 Å for the two molecules), confirming a high degree of planarity.[3][4] This structural rigidity is a desirable trait in drug design for reducing the entropic penalty upon binding to a target protein. The crystal packing is stabilized by π-π stacking interactions and an extensive network of C-H⋯O hydrogen bonds.[3][4]
Spectroscopic Characterization
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¹H NMR: The spectrum is expected to show four distinct signals: two doublets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the two protons on the thiophene ring, and two triplets in the aliphatic region (approx. 2.5-3.5 ppm) for the two inequivalent methylene (CH₂) groups of the cyclopentanone ring.
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¹³C NMR: The spectrum should display seven signals: two in the aromatic region for the thiophene carbons, a signal for the carbonyl carbon (C=O) significantly downfield (approx. 190-200 ppm), two signals for the quaternary carbons at the ring fusion, and two signals for the aliphatic methylene carbons.
-
IR Spectroscopy: Key vibrational bands would include a strong absorption around 1680-1700 cm⁻¹ for the conjugated ketone carbonyl (C=O) stretching, and characteristic C=C and C-S stretching bands for the thiophene ring.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 138.
Rationale: As a Senior Application Scientist, I must emphasize that while these predictions are based on established principles, experimental verification is paramount. Before utilizing a new batch of this compound, it is crucial to acquire and interpret its ¹H and ¹³C NMR spectra to confirm identity and purity.[5]
Synthesis Methodology: A Practical Approach
While multiple synthetic routes can be envisioned, an efficient and common strategy for constructing this type of fused-ring system is through an intramolecular Friedel-Crafts acylation. This approach offers high yields and uses readily available starting materials. The general workflow is outlined below.
Caption: Proposed Friedel-Crafts synthesis workflow.
Detailed Experimental Protocol (Proposed)
This protocol is based on established chemical principles for similar heterocyclic systems.[3][6]
Step 1: Friedel-Crafts Acylation to form 3-Chloro-1-(thiophen-2-yl)propan-1-one
-
To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide), add 3-chloropropionyl chloride (1.0 eq.) dropwise.
-
Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.
-
Add thiophene (1.0 eq.) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the intermediate ketone.
Causality: The use of a Lewis acid like AlCl₃ is essential to generate the highly electrophilic acylium ion from the acid chloride, which then undergoes electrophilic aromatic substitution, preferentially at the C2 position of the electron-rich thiophene ring.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Add the intermediate, 3-chloro-1-(thiophen-2-yl)propan-1-one, to polyphosphoric acid (PPA) or a mixture of P₂O₅ and methanesulfonic acid.
-
Heat the mixture to 80-100 °C and stir for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, 5,6-Dihydrocyclopenta[b]thiophen-4-one, by column chromatography or recrystallization.
Causality: The strong acid (PPA) protonates the ketone, activating the thiophene ring for a second intramolecular electrophilic substitution. The tethered chloropropyl side chain then cyclizes, forming the fused five-membered ring. This self-validating system is confirmed by the disappearance of the starting material and the emergence of a new, less polar product on TLC.
Chemical Reactivity and Derivatization Potential
The molecule possesses three primary sites for chemical modification, making it a powerful synthetic intermediate.
Caption: Key reactivity sites and derivatization pathways.
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Reactions at the Carbonyl Group: The ketone is susceptible to a wide range of standard transformations. It can be reduced to the corresponding alcohol, which is a precursor for further modifications. Reductive amination provides access to amine derivatives, a common functional group in bioactive molecules. A particularly notable reaction is the McMurry coupling, which has been used to synthesize bridged dithienylethylenes, molecules of interest for conducting polymers.[3]
-
Reactions at the α-Methylene Position: The protons on the carbon adjacent to the ketone (C5) are acidic and can be removed by a base. This allows for reactions like the aldol condensation with aldehydes to introduce substituents and form α,β-unsaturated systems, expanding the conjugated π-system.
-
Reactions on the Thiophene Ring: While the ketone group is deactivating, the thiophene ring can still undergo electrophilic aromatic substitution, such as halogenation or Vilsmeier-Haack formylation, typically at the C2 or C3 position. This allows for the introduction of functional handles for cross-coupling reactions.
Applications in Research and Development
The true value of this compound lies in its application as a scaffold for molecules with significant biological or material properties.
Medicinal Chemistry Scaffold
The thiophene ring is a bioisostere of the benzene ring and is found in many pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.[1][7][8] Derivatives of the closely related tetrahydrobenzo[b]thiophene scaffold have shown promise as inhibitors of enzymes like pyruvate dehydrogenase kinase (PDK1) and lactate dehydrogenase A (LDHA), which are upregulated in certain cancers.[9]
-
Anti-inflammatory Agents: Many thiophene-based compounds act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key targets in inflammation.[8] The rigid structure of 5,6-Dihydrocyclopenta[b]thiophen-4-one makes it an excellent starting point for designing potent and selective inhibitors.
-
Anticancer Drug Discovery: By functionalizing the core structure, researchers can develop novel compounds that target cancer-specific pathways. The derivatization potential at the ketone and thiophene ring allows for the systematic exploration of structure-activity relationships (SAR).
Materials Science Precursor
As previously mentioned, dimerization of cyclopenta[b]thiophen-6-ones (a regioisomer) via McMurry coupling yields bridged dithienylethylenes.[3] These "rigidified" ethylenes are precursors to conducting polymers with lower bandgaps, a desirable property for organic electronic materials used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safe Handling and Storage
As with any laboratory chemical, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
While a specific Material Safety Data Sheet (MSDS) should be consulted, these general guidelines are applicable to ketones and heterocyclic compounds of this class.
References
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Hanton, L. R., Moratti, S. C., Shi, Z., & Simpson, J. (2012). 4,5-Dihydro-cyclo-penta-[b]thio-phen-6-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o371–o372. [Link]
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Abdel-Hafez, A. A., Abdel-Wahab, B. F., & Zaki, R. M. (2023). Efficient Synthesis, Reactions and Anti-Inflammatory Evaluation of Novel Cyclopenta[d]thieno[2,3-b]pyridines and Their Related Heterocycles. Russian Journal of Bioorganic Chemistry, 49(1), 1-12. [Link]
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Guilard, R., Fournari, P., & Person, M. (1967). Synthesis of 4H-cyclohepta[b]thiophen-4-ones, 4H-cyclohepta[b]furan-4-one, and 9H-cyclohepta[b]pyridin-9-one. Bulletin de la Société Chimique de France, 11, 4121-4128. [Link]
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Ibrahim, S. R. M., Mohamed, G. A., & Al-Salahi, R. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(19), 6296. [Link]
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Hanton, L. R., Moratti, S. C., & Simpson, J. (2012). 4,5-Dihydro-cyclo-penta-[b]thio-phen-6-one. ResearchGate. [Link]
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El-Sayed, M. A. A., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(40), 26315–26331. [Link]
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Alves, C. N., et al. (2002). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 13(1), 134-137. [Link]
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Asif, M. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]
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Asiri, A. M., & Khan, S. A. (2010). Synthesis, reactions and antimicrobial activity of new cyclopenta[e]thieno[2,3-b]pyridines and related heterocyclic systems. Molecules, 15(11), 8343–8354. [Link]
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El-Sayed, M. A. A., et al. (2021). Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega, 6(40), 26315-26331. [Link]
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Hanton, L. R., Moratti, S. C., Shi, Z., & Simpson, J. (2012). 4,5-Dihydro-cyclo-penta-[b]thio-phen-6-one. Acta Crystallographica Section E: Structure Reports Online, 68(2), o371-o372. [Link]
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